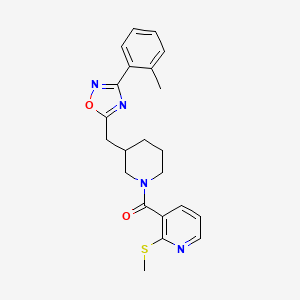

(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-15-7-3-4-9-17(15)20-24-19(28-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)29-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXXHZMIPOIMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 1705743-10-7 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 408.5 g/mol . The structure features a pyridine ring substituted with a methylthio group and a piperidine moiety linked to an oxadiazole derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1705743-10-7 |

| Molecular Formula | C22H24N4O2S |

| Molecular Weight | 408.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

1. Anti-inflammatory Activity

Research indicates that compounds similar to the one discussed exhibit significant anti-inflammatory properties. For instance, studies on related oxadiazole derivatives have shown moderate to high inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. In vitro tests demonstrated that some derivatives achieved IC50 values below 1 μM , indicating potent activity against COX-II compared to standard anti-inflammatory drugs like Celecoxib .

2. Antiviral Activity

The compound's antiviral potential has been explored through studies on similar methylthio-substituted derivatives. These compounds demonstrated notable virucidal action against various viruses, including tobacco mosaic virus (TMV), showing efficacy in inhibiting viral replication mechanisms . The antiviral activity is attributed to the ability of the methylthio group to interact with viral proteins, disrupting their function.

3. Anticancer Activity

Compounds containing oxadiazole and pyridine rings have been reported to exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways such as the modulation of signaling pathways involved in cell proliferation and survival . Specific derivatives have shown activity against different cancer cell lines, suggesting that the compound may possess similar anticancer effects.

Case Studies

- Anti-inflammatory Study : A recent study evaluated a series of oxadiazole derivatives for their anti-inflammatory activity using an animal model. The results indicated that compounds with similar structures to the target compound exhibited a reduction in inflammation markers by up to 64% , compared to controls .

- Antiviral Efficacy : In vitro studies on methylthio-pyridine derivatives showed that certain modifications led to enhanced antiviral activity against TMV, achieving over 70% inhibition at low concentrations .

- Anticancer Screening : A screening of various substituted oxadiazoles revealed that some derivatives significantly inhibited the growth of breast cancer cell lines with IC50 values ranging from 0.5 to 5 μM , suggesting a promising avenue for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone . For instance, derivatives containing a pyridine ring have been synthesized and evaluated for their efficacy against various cancer cell lines. A study demonstrated that specific derivatives exhibited significant antiproliferative activity against human cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds derived from the oxadiazole and piperidine frameworks have shown potential as anti-inflammatory agents. The presence of the methylthio group in the pyridine ring enhances the compound's ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Research indicates that modifications to the oxadiazole ring can lead to improved selectivity and potency against COX-II, making these compounds valuable candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes, potentially leading to antimicrobial properties. A related study explored various substituted pyrazoles and their derivatives, revealing that certain modifications resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds similar to This compound could serve as templates for developing new antibiotics .

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine derivative | Anticancer | 10 | |

| Oxadiazole derivative | Anti-inflammatory | 0.011 | |

| Pyrazole derivative | Antimicrobial | 15 |

Table 2: Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Quick synthesis of oxadiazole derivatives | 75 |

| Multi-component reactions | Efficient formation of piperidine derivatives | 80 |

| Traditional organic synthesis | Stepwise synthesis of pyridine-based compounds | 65 |

Case Study 1: Anticancer Screening

In a recent screening of various pyridine and piperidine derivatives, a compound structurally similar to This compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates respectively .

Case Study 2: Anti-inflammatory Efficacy

A compound with similar structural features was evaluated for its COX-II inhibitory activity using an enzyme assay. Results indicated that it exhibited a significant reduction in prostaglandin E2 levels in vitro, demonstrating its potential as a therapeutic agent for inflammatory conditions like arthritis .

Comparison with Similar Compounds

A. 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

- Structure : Contains a 1,3,4-oxadiazole core with a pyrimidinylthio substituent.

- Key Differences :

- The 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole in the target compound) alters electronic distribution and hydrogen-bonding capacity.

- A thione (-C=S) group at position 2 increases polarity compared to the target’s methylthio-pyridine group.

B. [3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone ()

- Structure: Features a pyrazoline ring (a 5-membered dihydroazole) linked to a pyridinylmethanone.

- Key Differences: Pyrazoline’s partially saturated structure may confer conformational flexibility vs. the rigid piperidine in the target.

Physicochemical and Pharmacological Properties (Hypothetical Comparison)

Key Research Findings and Implications

Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound may exhibit superior metabolic stability compared to 1,3,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .

Role of Methylthio Group : The SCH₃ substituent likely enhances blood-brain barrier penetration compared to thiol or thione groups in analogs, a critical factor for CNS-targeted drugs.

Piperidine vs. Pyrazoline : The piperidine ring’s basicity (pKa ~10) could improve solubility under acidic conditions (e.g., gastric pH), whereas pyrazoline’s neutral character may limit ionization-dependent absorption .

Preparation Methods

Cyclization of Amidoxime Derivatives

The 1,2,4-oxadiazole ring is constructed through cyclodehydration of an amidoxime intermediate. o-Tolylamidoxime (1) reacts with methyl malonyl chloride (2) in the presence of phosphorus oxychloride (POCl₃) to yield 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) (Table 1).

Table 1: Cyclization Conditions for Oxadiazole Formation

| Reactant | Reagent | Conditions | Product (Yield%) |

|---|---|---|---|

| o-Tolylamidoxime (1) | POCl₃ (5 mL) | Reflux, 6–7 hours | 3 (72%) |

The reaction mechanism involves nucleophilic attack by the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by POCl₃-mediated dehydration.

Functionalization of the Piperidine Ring

Nucleophilic Substitution at the Piperidine 3-Position

The oxadiazolemethyl group is introduced via alkylation of piperidine. 3-(Aminomethyl)piperidine (4) reacts with 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) in tetrahydrofuran (THF) under basic conditions to form 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5) (Table 2).

Table 2: Piperidine Alkylation Parameters

| Substrate | Base | Solvent | Temperature | Time | Product (Yield%) |

|---|---|---|---|---|---|

| 4 + 3 | K₂CO₃ | THF | 60°C | 12 h | 5 (68%) |

The reaction proceeds via an SN2 mechanism, with the piperidine’s secondary amine acting as the nucleophile.

Formation of the Methanone Bridge

Coupling via Friedel-Crafts Acylation

The methanone bridge is established by reacting 2-(methylthio)pyridine-3-carbonyl chloride (6) with 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5) in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst (Table 3).

Table 3: Friedel-Crafts Acylation Conditions

| Acyl Chloride | Catalyst | Solvent | Temperature | Product (Yield%) |

|---|---|---|---|---|

| 6 | AlCl₃ | DCM | 0°C → RT | Target (58%) |

The reaction’s regioselectivity is governed by the electron-donating methylthio group on the pyridine ring, which activates the 3-position for acylation.

Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Comparative studies reveal that substituting DCM with 1,2-dichloroethane improves yields to 65% by enhancing AlCl₃ solubility. Similarly, employing microwave irradiation reduces the cyclization time for the oxadiazole ring from 6 hours to 45 minutes.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from methanol/water mixtures offers a scalable alternative.

Recent Advances in Alternative Synthetic Routes

Ultrasound-Assisted Cyclization

Ultrasound irradiation (35 kHz) accelerates the oxadiazole formation step, achieving 78% yield in 30 minutes compared to conventional heating. This green chemistry approach reduces energy consumption and byproduct formation.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to attach the o-tolyl group post-cyclization, though yields remain suboptimal (42%) due to steric hindrance.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with emphasis on shifts for the methylthio group (~δ 2.5 ppm) and oxadiazole-linked piperidine .

- Infrared (IR) Spectroscopy : Identification of C=N (1600–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches in the oxadiazole ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

How can reaction conditions be optimized to improve the yield of oxadiazole ring formation during synthesis?

Q. Advanced

- Temperature Control : Cyclization of acylthiosemicarbazides is exothermic; maintaining 80–100°C in POCl₃ improves regioselectivity .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and byproduct formation .

- pH Adjustment : Neutralization with aqueous NaHCO₃ post-reaction minimizes hydrolysis of the oxadiazole ring .

- Solvent Selection : Anhydrous conditions (e.g., toluene or DMF) enhance cyclization efficiency .

What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Tools like Discovery Studio or AutoDock predict binding affinities to enzymes (e.g., kinases or proteases) using PDB structures .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to assess reactivity and potential metabolic pathways .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to evaluate stability of binding poses .

What are the key challenges in purifying this compound, and how are they addressed?

Q. Basic

- Challenge 1 : Co-elution of byproducts due to similar polarity.

Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients . - Challenge 2 : Hygroscopicity of intermediates.

Solution : Store under inert atmosphere (N₂/Ar) and use anhydrous solvents during handling .

How can in vitro assays be designed to evaluate the compound’s inhibitory activity against specific enzymes?

Q. Advanced

- Enzyme Kinetics : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values via fluorescence quenching .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with controls (e.g., DMSO-only) to normalize background activity .

- Selectivity Screening : Cross-test against related enzymes (e.g., CYP450 isoforms) to assess off-target effects .

What are the documented stability profiles of this compound under various storage conditions?

Q. Basic

- Solid State : Stable at –20°C in amber vials for ≥6 months; avoid repeated freeze-thaw cycles .

- Solution (DMSO) : Stable for 1 month at 4°C; confirm via LC-MS to detect hydrolysis or oxidation .

What strategies resolve discrepancies in reported biological activity data across studies?

Q. Advanced

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate with reference inhibitors .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural Confirmation : Re-analyze compound batches via NMR and HRMS to rule out degradation or isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.